4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a sulfonothioic acid group attached to a benzene ring, which is further substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This allows for the efficient and scalable synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonothioic acid group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce thiols .
Scientific Research Applications
4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid involves its interaction with molecular targets through its sulfonothioic acid group. This group can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methylpropyl)benzene-1-sulfonic acid
- 4-(2-Methylpropyl)benzene-1-thioic acid
- 4-(2-Methylpropyl)benzene-1-sulfonamide
Uniqueness
4-(2-Methylpropyl)benzene-1-sulfonothioic O-acid is unique due to the presence of both sulfonothioic acid and 2-methylpropyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
138372-23-3 |
---|---|
Molecular Formula |
C10H14O2S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
hydroxy-[4-(2-methylpropyl)phenyl]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C10H14O2S2/c1-8(2)7-9-3-5-10(6-4-9)14(11,12)13/h3-6,8H,7H2,1-2H3,(H,11,12,13) |
InChI Key |
QYWKCXREPNMYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.